Fucophlorethol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-(2,4,6-trihydroxyphenoxy)phenyl]benzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c19-7-1-10(21)16(11(22)2-7)17-12(23)5-9(6-13(17)24)27-18-14(25)3-8(20)4-15(18)26/h1-6,19-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUQARQPSVVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554403 | |
| Record name | Fucophlorethol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58878-18-5 | |
| Record name | 4′-(2,4,6-Trihydroxyphenoxy)[1,1′-biphenyl]-2,2′,4,6,6′-pentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fucophlorethol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUCOPHLORETHOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUY87H6SGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Regulation of Fucophlorethol a
Elucidation of Phloroglucinol (B13840) Monomer Formation Pathways
Phlorotannins are essentially polymers of phloroglucinol (1,3,5-trihydroxybenzene) encyclopedia.pubnih.govresearchgate.net. The synthesis of this key monomer is understood to occur primarily through the acetate-malonate pathway , also recognized as the polyketide pathway encyclopedia.pubnih.govresearchgate.nettandfonline.commdpi.commdpi.comniscpr.res.inmdpi.comuib.noresearchgate.netgoogle.commdpi.com. This pathway involves the sequential condensation of malonyl-CoA units, a process that begins with the conversion of acetyl-CoA into malonyl-CoA encyclopedia.pubtandfonline.comresearchgate.netutupub.fi. The resulting polyketide chain then undergoes cyclization and tautomerization, yielding the stable aromatic structure of phloroglucinol encyclopedia.pubuib.noresearchgate.net. While the acetate-malonate pathway is the most widely accepted route, alternative proposals suggest the involvement of the shikimic acid pathway or the phenylpropanoid pathway in phloroglucinol production nih.govmdpi.commdpi.comwhiterose.ac.uknih.gov.
Role of Polyketide Synthase (PKS1) in Malonyl-CoA Utilization
A pivotal enzyme identified in the biosynthesis of phloroglucinol monomers is Polyketide Synthase 1 (PKS1) , a type III polyketide synthase nih.govnih.govresearchgate.netresearchgate.net. PKS1 plays a direct role in catalyzing the synthesis of phloroglucinol from malonyl-CoA nih.govnih.govresearchgate.netresearchgate.net. Research has demonstrated that recombinant PKS1 can efficiently produce phloroglucinol when malonyl-CoA is provided as the sole substrate nih.govnih.gov. Furthermore, the gene encoding PKS1 (pksIII) has been observed to exhibit increased expression in response to environmental stressors, such as grazing, indicating its involvement in inducible defense mechanisms within the algae nih.govmdpi.com. The mechanism involves the condensation of malonyl-CoA units, with PKS1 acting as the primary catalyst for this critical step in phlorotannin biosynthesis nih.govnih.govresearchgate.netresearchgate.net.
Oxidative Coupling Mechanisms in Phlorotannin Biogenesis
Once phloroglucinol monomers are synthesized, they undergo oxidative coupling reactions to form the polymeric structures characteristic of phlorotannins encyclopedia.pubnih.govresearchgate.nettandfonline.commdpi.com. These coupling processes create various linkages, predominantly C-C and C-O-C bonds , between the phloroglucinol units encyclopedia.pubnih.govresearchgate.nettandfonline.commdpi.com. The reactions are facilitated by oxidative enzymes, notably peroxidases , including vanadium-dependent haloperoxidases (V-HPO), and phenoloxidases tandfonline.comtandfonline.comrsc.orgmdpi.com. Hydrogen peroxide (H₂O₂) acts as a necessary reactant in these enzymatic oxidation processes tandfonline.comtandfonline.com. Laccases have also been identified as enzymes capable of catalyzing the oxidative coupling of phenolic compounds rsc.orgnih.gov. Additionally, halogenation, mediated by haloperoxidases, can activate phenoxy radicals, thereby promoting cross-linking and the subsequent polymerization into complex phlorotannin structures tandfonline.com.
Enzymatic Modification Processes in Fucophlorethol A Synthesis
Beyond the primary oxidative coupling, phlorotannins can undergo further enzymatic modifications that contribute to their structural diversity and influence their functional properties mdpi.com. These modifications can include sulfation and halogenation mdpi.com. Sulfation, potentially catalyzed by enzymes such as aryl sulfotransferase (ast6), may be important for maintaining the solubility of phlorotannins prior to their integration into the cell wall nih.gov. As noted, halogenation, facilitated by haloperoxidases, can activate phenoxy radicals, thereby enhancing the cross-linking process tandfonline.com. These post-coupling modifications are essential for generating the wide array of phlorotannin structures observed in brown algae.
Subcellular Localization of Phlorotannin Biosynthesis
The biosynthesis of phlorotannins is understood to occur within specific cellular compartments in brown algae tandfonline.commdpi.comwhiterose.ac.uktandfonline.comnih.gov. It is proposed that phloroglucinol monomers are initially synthesized in the endoplasmic reticulum (ER) and subsequently transferred to the Golgi apparatus for further processing and modification mdpi.comtandfonline.comnih.gov. Both the ER and Golgi apparatus are believed to give rise to physodes , which are specialized, membrane-bound organelles characteristic of brown algae that accumulate phlorotannins tandfonline.comwhiterose.ac.uknih.govmdpi.comtandfonline.comnih.gov. These physodes then migrate towards the cell periphery, where their contents can be released into the extracellular space through exocytosis tandfonline.comwhiterose.ac.uknih.govtandfonline.comnih.gov. Phlorotannins are generally found in two main subcellular fractions: intracellular (cytoplasmic) and cell wall-bound tandfonline.comwhiterose.ac.uknih.gov. Intracellular phlorotannins are sequestered within the physodes nih.gov, while cell wall-bound phlorotannins become integrated into the cell wall matrix, often through covalent cross-linking with alginates tandfonline.comnih.gov.
Data Tables
Table 1: Key Enzymes in Phlorotannin Biosynthesis
| Enzyme Name | Primary Function | Pathway Step |
| Polyketide Synthase (PKS1/PKS III) | Catalyzes the synthesis of phloroglucinol monomers from malonyl-CoA. | Phloroglucinol monomer formation |
| Vanadium-dependent Haloperoxidase (V-HPO) | Catalyzes oxidative coupling reactions, potentially via halogenation of phenoxy radicals. | Oxidative coupling, Polymerization, Cross-linking |
| Phenoloxidase | Catalyzes oxidative coupling reactions. | Oxidative coupling, Polymerization |
| Laccase | Catalyzes oxidative coupling of phenolic compounds. | Oxidative coupling, Polymerization |
| Aryl Sulfotransferase (ast6) | Involved in sulfation of compounds, potentially aiding phlorotannin solubility. | Enzymatic modification |
Table 2: Subcellular Localization of Phlorotannin Biosynthesis
| Cellular Component | Role in Phlorotannin Biosynthesis |
| Endoplasmic Reticulum (ER) | Proposed site for initial synthesis of phloroglucinol monomers. |
| Golgi Apparatus | Involved in further processing and modification of phloroglucinol monomers; gives rise to physodes. |
| Physodes | Specialized secretion vesicles that accumulate and store intracellular phlorotannins. |
| Cytoplasm (Intracellular) | Location of sequestered phlorotannins within physodes. |
| Cell Wall | Location of cell wall-bound phlorotannins, often cross-linked with alginates. |
Compound Name List:
this compound
Extraction and Isolation Methodologies for Fucophlorethol a Research
Advanced Extraction Techniques from Algal Biomass
Conventional solid-liquid extraction (SLE) methods are foundational, but advanced techniques often offer enhanced efficiency, reduced solvent consumption, and better preservation of bioactive compounds.
Solid-Liquid Extraction Parameters (Solvent Systems, Temperature, Time)
The choice of solvent system, temperature, and extraction time significantly influences the efficiency of phlorotannin extraction, including Fucophlorethol A. Polar solvents and their aqueous mixtures are commonly employed due to the phenolic nature of phlorotannins.
Solvent Systems: Aqueous mixtures of organic solvents such as ethanol (B145695), methanol, acetone (B3395972), and ethyl acetate (B1210297) are frequently used. For instance, 60% aqueous ethanol has been used for initial extraction researchgate.net, and 70% acetone has been reported as effective for phlorotannin extraction from Fucus vesiculosus researchgate.netresearchgate.net. Water alone can also be used, though often with lower efficiency for polyphenols compared to organic solvent mixtures oup.com. Natural deep eutectic solvents (NADES), such as lactic acid and choline (B1196258) chloride mixtures, are emerging as greener alternatives benchchem.comnih.gov.
Temperature: Extraction temperatures typically range from ambient to elevated levels. For example, studies utilizing SLE have employed temperatures between 25°C and 80°C agriculturejournals.cznih.gov. Pressurized Liquid Extraction (PLE) or Subcritical Water Extraction (SWE) can utilize much higher temperatures, often between 60°C and 200°C, to enhance solubility and mass transfer oup.comcsic.esencyclopedia.pub. However, higher temperatures may risk the degradation of thermolabile compounds encyclopedia.pub.
Time: Extraction duration varies widely depending on the method and conditions, ranging from a few minutes in assisted extractions to several hours for conventional SLE. Optimized UAE procedures have used times as short as 23 minutes benchchem.com, while conventional SLE might extend to 24 hours researchgate.net or 120 minutes agriculturejournals.cz.
Table 1: Common Solid-Liquid Extraction Parameters for Phlorotannins
| Solvent System | Temperature (°C) | Time (min/h) | Solvent-to-Solid Ratio | Reference(s) |
| 60% Aqueous Ethanol | Not specified | Not specified | Not specified | researchgate.net |
| 70% Acetone | 25 | 30 min | 1:20 (m:v) | researchgate.netresearchgate.net |
| 50% Aqueous Ethanol | 80 | 120 | 20 mL/g | agriculturejournals.cz |
| Water | Not specified | Not specified | Not specified | oup.com |
| Ethanol | 50 | 60 | Not specified | researchgate.net |
| NADES (Lactic acid:Choline chloride, 3:1) | Not specified | 23 | 1:12 | benchchem.comnih.gov |
| Water/Acetone (30:70) | Not specified | Not specified | Not specified | mdpi.com |
Enhanced Extraction Modalities (Ultrasound-Assisted Extraction, Pressurized Liquid Extraction)
Modern extraction technologies offer significant advantages over traditional methods.
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances mass transfer, leading to reduced extraction times and solvent volumes benchchem.commdpi.com. This method is considered energy-saving and effective for labile compounds benchchem.comnih.gov. Studies have optimized UAE parameters, such as using 35 kHz or 130 kHz ultrasonic frequencies and 50% ethanol as a solvent for 30 minutes, reporting improved yields compared to conventional methods researchgate.net. NADES combined with UAE has also shown promise, achieving high yields under optimized conditions benchchem.comnih.gov.
Pressurized Liquid Extraction (PLE) / Subcritical Water Extraction (SWE): PLE and SWE employ elevated temperatures and pressures to extract compounds. These methods can increase extraction efficiency and reduce solvent usage csic.esencyclopedia.pubifremer.fr. SWE, using water above its boiling point but below its critical point, is recognized as a green processing technology csic.es. While PLE can be effective, some studies suggest that conventional SLE with food-friendly solvents like ethanol/water mixtures might yield higher phenolic content and antioxidant activities in certain brown algae species compared to PLE, possibly due to the high temperatures used in PLE potentially degrading thermolabile compounds oup.com.
Chromatographic Separation Techniques for this compound Isolation
Following extraction, chromatographic techniques are indispensable for purifying this compound from the complex mixture of compounds present in algal extracts.
High-Performance Liquid Chromatography (HPLC) for Compound Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying this compound and other phlorotannins. It offers high resolution and sensitivity, allowing for the separation of closely related compounds.
Methodology: HPLC typically involves a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., solvent gradients). For phlorotannin isolation, common mobile phases include mixtures of chloroform (B151607) and ethanol, or acetonitrile (B52724) gradients researchgate.netresearchgate.net. HPLC coupled with mass spectrometry (HPLC-MS, HPLC-ESI-MS, HPLC-HRMS) is crucial for identifying and characterizing the separated compounds, including this compound and its derivatives benchchem.comnih.gov.
Scale and Efficiency: Preparative scale HPLC is employed for purifying larger quantities of compounds, with column sizes varying to accommodate different batch requirements cem.com. While HPLC generally offers good yields (50-70%), it may not be as effective as other methods like PAGE for removing very short truncated products, though it is preferred for its higher yields and suitability for hydrophobic modifiers bioprocessonline.com.
Methodological Standardization for Reproducibility in Research
Ensuring reproducibility in this compound research necessitates an understanding of factors that contribute to variability in extraction yields and compound profiles.
Impact of Algal Species and Growth Conditions on Extraction Yield Variability
The chemical composition of algae, including the content of phlorotannins like this compound, is highly variable. This variability is influenced by a multitude of intrinsic and extrinsic factors, making standardized methodologies essential.
Algal Species: Different species of brown algae possess distinct phlorotannin profiles and concentrations nih.govresearchgate.net. Even within the same order (e.g., Fucales), variations exist across families and genera nih.gov.
Growth Conditions: Environmental factors play a significant role. These include:
Seasonality: Temporal variations can affect algal composition researchgate.netresearchgate.net.
Environmental Stressors: Factors such as desiccation, salinity, UV radiation, nutrient availability, and temperature can influence the production of phenolic compounds researchgate.netresearchgate.net.
Cultivation Parameters: For cultured algae, parameters like light intensity, temperature, nutrient levels, and pH are critical for biomass yield and composition cwejournal.org.
Standardization: To ensure reliable and comparable results, researchers must standardize parameters such as the algal species used, the part of the alga sampled, harvest time, drying procedures, and extraction/isolation protocols benchchem.comcsic.esresearchgate.net. Comparative studies using identical conditions are vital for understanding these variations.
Structural Elucidation Techniques for Fucophlorethol a
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Analysis
NMR spectroscopy is a cornerstone in the structural analysis of Fucophlorethol A, providing detailed information about the chemical environment of each proton and carbon atom. Through a combination of one-dimensional and two-dimensional experiments, the intricate connectivity of the phloroglucinol (B13840) units that constitute the molecule can be pieced together.
One-Dimensional (¹H, ¹³C NMR) Spectral Interpretation
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides equivalent information for the carbon atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Fucophlorethols
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 5.8 - 6.3 | - |
| Aromatic Carbons | - | 95 - 163 |
| Carbons in Ether Linkages | - | Specific shifts, e.g., ~124.8, ~162.1 |
| Carbons in Aryl-Aryl Linkages | - | Specific shifts, e.g., ~99.4, ~99.7, ~101.2 |
Note: The data presented is based on general observations for the fucophlorethol class of compounds and specific data for this compound may vary.
Two-Dimensional (HSQC, HMBC) Correlational Spectroscopy
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the definitive connectivity of this compound.
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals in the molecule, providing a direct link between the ¹H and ¹³C NMR spectra.
The HMBC experiment is crucial for mapping longer-range connections between protons and carbons, typically over two or three bonds. This technique is particularly powerful for identifying the linkages between the phloroglucinol units in this compound. By observing correlations between a proton on one ring and a carbon on an adjacent ring, the precise points of connection, whether through an ether bond or a direct aryl-aryl bond, can be determined. For example, an HMBC correlation between a proton on one phloroglucinol ring and the carbons involved in an ether linkage on a neighboring ring would confirm the presence and location of that ether bond.
Mass Spectrometry (MS) Applications in this compound Structure Research
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for probing its structure through fragmentation analysis.
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) for Derivative Detection
High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for the analysis of fucophlorethols from natural extracts. This method allows for the separation of complex mixtures and the detection of individual compounds and their isomers. In the case of this compound, isomers have been detected with a protonated molecular ion ([M+H]⁺) at an m/z of 375. mdpi.com This corresponds to a molecule composed of three phloroglucinol units. The high sensitivity and resolution of this technique enable the detection of various fucophlorethol derivatives and provide their accurate molecular weights.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Table 2: Characteristic Mass Spectrometric Data for Fucophlorethol Isomers
| Ion Type | m/z | Interpretation |
|---|---|---|
| Protonated Molecular Ion [M+H]⁺ | 375 | Molecular weight of this compound (composed of three phloroglucinol units) |
| Characteristic Neutral Losses | -18 | Loss of a water molecule |
| -126 | Loss of a phloroglucinol unit |
Note: This data is based on the analysis of fucophlorethol isomers.
Complementary Spectroscopic Methods for Structure Confirmation
While NMR and MS are the primary methods for the structural elucidation of this compound, other spectroscopic techniques can provide complementary information to confirm the proposed structure. Although specific data for this compound is not widely published, the general application of these methods to phlorotannins is understood.
Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to confirm the presence of the phenolic chromophores in this compound. Phenolic compounds typically exhibit characteristic absorption maxima in the UV region, and the position and intensity of these bands can provide information about the nature and extent of the conjugated system within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy is useful for identifying the functional groups present in this compound. The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the numerous hydroxyl groups. Bands in the aromatic region (around 1600-1450 cm⁻¹) would confirm the presence of the benzene rings, and absorptions in the 1260-1000 cm⁻¹ region could indicate C-O stretching of the ether linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing phlorotannins like this compound. This technique provides insights into the electronic transitions within the molecule, particularly those involving π electrons in the aromatic rings. Phenolic compounds, including phlorotannins, typically display strong absorbance in the UV region, with absorption maxima often observed around 270–280 nm. mdpi.comnih.gov The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent used and the substitution pattern on the aromatic rings.
Table 1: Typical UV-Vis Absorption Data for Fucophlorethols
| Solvent | Typical λmax (nm) | Associated Electronic Transition |
| Methanol | ~275 nm | π → π |
| Ethanol (B145695) | ~275 nm | π → π |
Note: This data is representative of the fucophlorethol class of compounds and is not specific to this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the hydroxyl (O-H) and aromatic (C-H, C=C) groups that constitute its structure. The broad nature of the O-H stretching band is indicative of the extensive hydrogen bonding present in polyphenolic compounds.
Although a specific IR spectrum for this compound is not available, the typical IR absorption bands for fucophlorethols are well-established. These bands provide a fingerprint for this class of phlorotannins.
Table 2: Characteristic Infrared Absorption Bands for Fucophlorethols
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3500 (broad) | O-H stretching | Hydroxyl groups |
| 3000-3100 | C-H stretching | Aromatic C-H |
| 1600-1650 | C=C stretching | Aromatic ring |
| 1450-1500 | C=C stretching | Aromatic ring |
| 1150-1250 | C-O stretching | Aryl ether |
| 1000-1100 | C-O stretching | Phenolic C-O |
Note: This data represents the characteristic absorption bands for the fucophlorethol class of compounds and is not specific to this compound.
Challenges in Structural Elucidation of Complex Phlorotannins
The structural elucidation of complex phlorotannins, including this compound, presents significant analytical challenges. nih.gov These challenges stem from the inherent structural complexity and diversity of this class of natural products.
One of the primary difficulties lies in the high structural similarity among different phlorotannin compounds. researchgate.netnih.gov Phlorotannins are polymers of phloroglucinol units, and the subtle differences in their linkages and the number of monomer units result in complex spectra that are difficult to interpret. nih.gov This complexity makes it challenging to differentiate between closely related structures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy alone. researchgate.netnih.gov
The presence of multiple isomers for a given molecular weight further complicates structural analysis. nih.gov The varied connectivity of the phloroglucinol units can lead to a large number of structural isomers, making the isolation and characterization of a single, pure compound a formidable task. nih.gov Chromatographic separation of these isomers is often difficult to achieve due to their similar polarities and molecular sizes. nih.gov
Furthermore, the large molecular weights and conformational flexibility of many phlorotannins can lead to broad and poorly resolved signals in NMR spectra, hindering precise structural assignments. The extensive hydrogen bonding within these molecules can also affect their spectroscopic behavior.
The limited availability of pure phlorotannin standards is another significant hurdle. mdpi.com Without reference compounds, the definitive identification and quantification of individual phlorotannins in complex mixtures is challenging. While techniques like mass spectrometry can provide information on molecular weight and fragmentation patterns, complete structural elucidation often requires a combination of spectroscopic methods and, ideally, comparison with a known standard. researchgate.net
Chemical Synthesis Strategies and Derivatives Research of Fucophlorethol a
Biomimetic Synthesis Approaches for Phloroglucinol (B13840) Derivatives
Biomimetic synthesis aims to replicate or be inspired by the natural biosynthetic pathways of complex molecules. While direct biomimetic synthesis of Fucophlorethol A itself is not extensively detailed in the provided literature, the principles are applied to related phloroglucinol derivatives. Strategies such as hetero-Diels–Alder reactions and oxidative coupling of phenolic precursors are employed to construct the characteristic linkages found in these natural products sci-hub.sefigshare.comacs.orgnih.govanu.edu.au. For instance, the synthesis of myrcaulones, which are phloroglucinol meroterpenoids, has utilized biomimetic approaches involving Diels–Alder cycloadditions and oxidative activation of benzylic sites figshare.comacs.orgnih.govanu.edu.au. These methods highlight the potential for constructing the complex frameworks of phlorotannins through nature-inspired chemical transformations.
Selective Derivatization Techniques of this compound
Derivatization plays a vital role in enhancing the stability, solubility, and analytical detectability of phlorotannins, as well as in preparing them for structure-activity relationship (SAR) studies. Common derivatization techniques include methylation and acetylation.
Methylation is often employed to protect hydroxyl groups and to synthesize specific derivatives, such as the octamethyl ether of this compound. The Hakomori methylation, utilizing sodium hydride and dimethyl sulfate (B86663) in dimethyl sulfoxide (B87167) (DMSO), is a well-established method for achieving exhaustive methylation of phenolic hydroxyl groups benchchem.comresearchgate.netcdnsciencepub.comcdnsciencepub.com.
Additionally, vanadium tetrachloride (VCl₄) has been noted in the context of selective methylation for the synthesis of fucophlorethol octamethyl ether, suggesting its role in specific methylation reactions within the broader synthetic strategy for these compounds benchchem.comresearchgate.net. While VCl₄ is primarily recognized for its catalytic role in the dimerization step, its application in selective methylation points to its utility in modifying phlorotannin structures.
Table 1: Methylation Strategies in this compound Derivative Synthesis
| Methylation Method | Reagents | Substrate/Target | Outcome/Notes |
| Hakomori Methylation | NaH, (CH₃)₂SO₄, DMSO | This compound | Synthesis of octamethyl ether; protects hydroxyl groups. |
| VCl₄-mediated Methylation | VCl₄ in CCl₄ | Fucophlorethol octamethyl ether synthesis | Mentioned for selective methylation in derivative synthesis. |
Acetylation is a common and effective method for protecting the numerous phenolic hydroxyl groups present in phlorotannins. This process not only prevents unwanted oxidation but also modifies the polarity of the compounds, facilitating their purification and chromatographic separation researchgate.netnih.govscispace.comtandfonline.com. Typically, acetylation is achieved by reacting the phlorotannins with acetic anhydride (B1165640) in the presence of pyridine (B92270) researchgate.netnih.govscispace.comtandfonline.com. The resulting acetylated derivatives are often more amenable to analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Acetylation Methods for Phlorotannin Derivatization
| Acetylation Reagents | Solvent/Base | Purpose | Reference Citation |
| Acetic anhydride (Ac₂O) | Pyridine | Protection of phenolic hydroxyl groups, aids purification/separation | researchgate.netnih.govscispace.comtandfonline.com |
Controlled Oxidative Dimerization and Oligomerization in Synthesis
The formation of C–C and C–O linkages, characteristic of phlorotannins, often involves oxidative coupling reactions. The foundational synthesis of this compound begins with the vanadium tetrachloride (VCl₄)-catalyzed dimerization of 3,5-dimethoxyphenol (B141022) to form a key biphenyl (B1667301) intermediate benchchem.comresearchgate.netcdnsciencepub.comcdnsciencepub.com. This initial dimerization is critical for establishing the core biphenyl structure.
Beyond this specific reaction, oxidative dimerization and oligomerization strategies using reagents like iron(III) chloride (FeCl₃) are employed for the synthesis of various phlorotannin structures, creating the biphenyl and diphenyl ether motifs nih.govresearchgate.net. These methods allow for controlled coupling of phenolic units, leading to the formation of dimers and higher oligomers.
Table 3: Oxidative Dimerization and Oligomerization Techniques
| Reaction Type | Catalyst/Initiator | Solvent/Conditions | Substrate/Target | Resulting Linkage/Product Type | Reference Citation |
| VCl₄-catalyzed Dimerization | VCl₄ | CH₂Cl₂, 25°C | 3,5-dimethoxyphenol | Biphenyl linkage | benchchem.comresearchgate.netcdnsciencepub.comcdnsciencepub.com |
| Oxidative Dimerization | FeCl₃ | MeOH/H₂O, room temperature | Phenols | Biphenyl and diphenyl ether | nih.gov |
| Oxidative Dimerization (Radical Initiated) | FeCl₃, Luperox P | HFIP, room temperature | Phenols | Biphenyl and diphenyl ether | nih.gov |
| Oxidative Phenol Trimerization | Catalytic aerobic Cu | Not specified | Phenols | Oligomers | researchgate.net |
Synthetic Accessibility for Structure-Activity Relationship (SAR) Studies
The ability to synthesize modified this compound derivatives is paramount for conducting SAR studies, which aim to correlate specific structural features with biological activities. Synthetic accessibility allows researchers to systematically alter parts of the molecule and observe the impact on its efficacy.
Strategies include the synthesis of clickable analogues, such as those functionalized with alkyne or azide (B81097) groups, which are instrumental in mapping cellular protein targets and visualizing probe-protein interactions nih.gov. By creating libraries of structurally related compounds, researchers can identify key functional groups or structural motifs responsible for desired biological effects, such as antioxidant, anti-inflammatory, or antimicrobial activities nih.govnih.gov. This synthetic flexibility is essential for drug discovery and the development of new therapeutic agents.
Table 4: Strategies for SAR Study Accessibility
| Strategy | Modification Type | Purpose | Reference Citation |
| Synthesis of Clickable Analogues | Introduction of alkyne or azide groups | Mapping cellular protein targets, visualization of probe-protein interactions | nih.gov |
| Synthesis of Modified Derivatives | Variation of functional groups, linkages, or size | Identifying key structural features for biological activity | nih.govnih.gov |
| Preparation of Acetylated Derivatives | Acetylation of hydroxyl groups | Facilitating purification and analysis for SAR studies | researchgate.netnih.govscispace.comtandfonline.com |
Compound Name List:
this compound
Phloroglucinol
3,5-dimethoxyphenol
2,2′,6,6′-tetramethoxy-4,4′-dihydroxybiphenyl
2,4,6-trimethoxyphenol (B1293827)
Fucophlorethol octamethyl ether
Myrcaulones A, B, C
Euglobals G1, G2, G3, G4
Phlorotannins
Difucol
Trifuhalol
Phloroethols
Fucols
Fucofuroeckols
Phlorofucofuroeckol
Mechanistic Investigations of Biological Activities of Fucophlorethol a Pre Clinical Research
Antioxidant Mechanismsbenchchem.comscispace.com
The fundamental antioxidant mechanism of Fucophlorethol A is attributed to its chemical structure, which is rich in phenolic groups. These structures are highly effective at donating hydrogen atoms or electrons to neutralize unstable free radicals. benchchem.com As a class of compounds, phlorotannins are noted for their potent antioxidant properties, which in some cases surpass those of conventional antioxidants like ascorbic acid. benchchem.comresearchgate.net The antioxidant actions of these compounds can be broadly categorized into direct scavenging of reactive species and modulation of the cell's own antioxidant defense systems.
This compound and related phlorotannins exhibit significant direct free-radical scavenging activity. benchchem.com This is a primary line of defense against oxidative damage, where the antioxidant molecule directly interacts with and deactivates ROS. Studies on various fucophlorethols isolated from brown algae like Fucus vesiculosus have demonstrated this capacity. For instance, compounds structurally similar to this compound, such as fucotriphlorethol A, trifucodiphlorethol A, and trifucotriphlorethol A, have been identified as powerful scavengers of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and peroxyl radicals. scispace.comnih.govresearchgate.net This direct scavenging ability is crucial for protecting cellular components like lipids, proteins, and DNA from oxidative damage. mdpi.com The presence of multiple hydroxyl groups on the aromatic rings of fucophlorethols is believed to be key to this potent radical-scavenging effect. tandfonline.com
Table 1: Radical Scavenging Activity of Fucophlorethols from Fucus vesiculosus
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | Assay Reference |
|---|---|---|
| Fucotriphlorethol A | 10.0 | nih.gov |
| Trifucotriphlorethol A | 13.8 | nih.gov |
| Trifucodiphlorethol A | 14.4 | nih.gov |
| Phloroglucinol (B13840) (Monomer) | 13.2 | scispace.com |
| Vitamin C (Control) | ~2.0 (3.6 µM) | researchgate.net |
Beyond direct scavenging, phlorotannins like this compound can influence endogenous antioxidant mechanisms. They can enhance the cell's intrinsic ability to cope with oxidative stress by activating key signaling pathways that lead to the production of protective enzymes. scispace.com
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis. frontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. frontiersin.org In the presence of oxidative stress or upon stimulation by certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govkrcp-ksn.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes. frontiersin.orgnih.gov While direct studies confirming this compound as an activator of the Nrf2 pathway are limited, this mechanism is well-established for many polyphenolic compounds. nih.gov Research on phlorotannin-rich extracts suggests that their protective effects are mediated, at least in part, through the Nrf2 signaling pathway. scispace.comresearchgate.net
Heme Oxygenase-1 (HO-1) is a critical cytoprotective enzyme that is strongly induced by the Nrf2 pathway. krcp-ksn.orgmdpi.com HO-1 is an inducible enzyme that catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide. nih.gov Biliverdin is subsequently converted to bilirubin, a potent antioxidant. nih.gov The upregulation of HO-1 is a key cellular defense mechanism against oxidative stress and inflammation. frontiersin.orgnih.gov The induction of HO-1 expression is considered a primary mechanism by which cells resist injury from ROS. nih.gov Many natural compounds exert their antioxidant and anti-inflammatory effects by upregulating HO-1, often via the Nrf2 pathway. frontiersin.org
Fucophlorethols also exhibit antioxidant activity by inhibiting enzymes that are involved in generating oxidative stress. Pre-clinical studies have shown that fucophlorethols isolated from Fucus vesiculosus can inhibit the activity of cytochrome P450 enzymes, specifically CYP1A and aromatase (CYP19). nih.govresearchgate.net These enzymes are involved in metabolic processes that can lead to the production of reactive intermediates and ROS. By inhibiting these enzymes, fucophlorethols can reduce the cellular load of endogenously produced oxidants, thus contributing to the prevention of oxidative damage. nih.gov
Modulation of Cellular Antioxidant Defense Systems
Anti-inflammatory Mechanismsbenchchem.comscispace.com
Chronic inflammation is closely linked to oxidative stress, and compounds with antioxidant properties often possess anti-inflammatory activity. researchgate.net this compound and related compounds have been shown in pre-clinical models to modulate key inflammatory pathways. Research indicates that phlorotannins can inhibit the production of pro-inflammatory mediators in macrophages, which are key cells in the immune response. benchchem.com
A primary mechanism for this anti-inflammatory action is the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). benchchem.comnih.gov These enzymes are responsible for producing prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively, which are potent inflammatory mediators. Studies on fucophlorethol-rich fractions have demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. benchchem.com This effect is often linked to the downregulation of iNOS and COX-2 gene expression. nih.gov
Furthermore, the anti-inflammatory effects of fucophlorethols appear to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as iNOS and COX-2. nih.govmdpi.com Research on fucophlorethol oligomers showed they could potently inhibit the expression of these pro-inflammatory mediators by blocking the NF-κB pathway. nih.gov Another important target is the lipoxygenase (LOX) enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Fucophlorethol C, a closely related compound, was found to be an effective LOX inhibitor, suggesting a potential mechanism for this compound as well. tandfonline.comtandfonline.comresearchgate.net
Table 2: Enzyme Inhibitory Activity of Fucophlorethols
| Compound/Extract | Target Enzyme | Inhibitory Activity (IC₅₀ or other metric) | Source Organism | Reference |
|---|---|---|---|---|
| Fucophlorethol C | Lipoxygenase (LOX) | IC₅₀ = 215 µM | Colpomenia bullosa | tandfonline.com |
| Trifucodiphlorethol A | Cytochrome P450 1A (CYP1A) | IC₅₀ = 33 µg/mL | Fucus vesiculosus | nih.gov |
| Fucotriphlorethol A | Cytochrome P450 1A (CYP1A) | IC₅₀ = 17.9 µg/mL | Fucus vesiculosus | nih.gov |
| Trifucotriphlorethol A | Aromatase (CYP19) | IC₅₀ = 5.6 µg/mL | Fucus vesiculosus | nih.gov |
| Fucophlorethol-rich fraction | Nitric Oxide (NO) production | Dose-dependent inhibition | Fucus vesiculosus | benchchem.comresearchgate.net |
Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide) in Macrophages
This compound has demonstrated the ability to inhibit the production of pro-inflammatory mediators in macrophages, which are key immune cells involved in the inflammatory response. benchchem.com Research has shown that phlorotannins, including fucophlorethols, can suppress the production of nitric oxide (NO), a significant signaling molecule in inflammation. benchchem.comnih.govnih.gov
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation, fucophlorethol-rich fractions have shown a dose-dependent inhibition of NO production. benchchem.comresearchgate.net This inhibition is a crucial aspect of its anti-inflammatory activity, as excessive NO production can contribute to tissue damage in chronic inflammatory conditions. mdpi.com The ability of this compound to reduce NO levels suggests its potential to modulate inflammatory responses at a cellular level. nih.govnih.gov
Table 1: Effect of this compound on Nitric Oxide (NO) Production in Macrophages
| Cell Line | Stimulant | Treatment | Observed Effect on NO Production |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | This compound-rich fractions | Dose-dependent inhibition benchchem.comresearchgate.net |
Regulation of Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2) Expression
The cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. semanticscholar.orgnih.gov Pre-clinical studies have indicated that fucophlorethols can regulate the expression of these isoenzymes. Specifically, fucophlorethol-rich fractions have been shown to downregulate the expression of COX-2 in LPS-stimulated macrophages. mdpi.commdpi.com
While COX-1 is typically constitutively expressed and involved in physiological functions, COX-2 is inducible and its levels increase significantly during inflammation. mdpi.comcsic.es The inhibition of COX-2 expression by fucophlorethols is a significant finding, as this enzyme is a primary target for many anti-inflammatory drugs. semanticscholar.org Some studies have noted that while certain phlorotannins have negligible effects on COX-1 and COX-2, others, like dieckol (B191000) and eckol (B1671088), show some inhibitory effects. researchgate.net The specific impact of this compound on COX-1 requires further clarification, but its ability to suppress COX-2 expression highlights a key mechanism of its anti-inflammatory action. researchgate.net
Lipoxygenase (LOX) Enzyme Inhibition Pathways
The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. dergipark.org.trphytojournal.com Research has identified certain phlorotannins as inhibitors of LOX enzymes. researchgate.net For instance, Fucophlorethol C, a related phlorotannin, has been shown to inhibit soybean lipoxygenase. researchgate.net
Modulation of Key Intracellular Signaling Pathways
This compound's anti-inflammatory effects are rooted in its ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Regulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. mdpi.comgenome.jp Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. plos.org Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. mdpi.complos.org
Studies have demonstrated that phlorotannin-rich extracts containing fucophlorethols can inhibit the activation of the NF-κB pathway. nih.govnih.gov This is achieved by preventing the phosphorylation and subsequent degradation of IκBα. nih.govmdpi.com By blocking this key step, this compound effectively halts the inflammatory cascade at the transcriptional level. mdpi.com The ability of this compound to suppress NF-κB activation is a cornerstone of its broad-spectrum anti-inflammatory activity. researchgate.netnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. nih.govfrontiersin.org These pathways, which include ERK, JNK, and p38 MAPKs, are involved in the production of pro-inflammatory cytokines and enzymes. mdpi.com
Pre-clinical research suggests that phlorotannins can interact with and modulate MAPK signaling. For example, phlorofucofuroeckol-A has been shown to reduce the phosphorylation of JNK and p38 kinases in LPS-stimulated macrophages. nih.gov This indicates that the anti-inflammatory effects of these compounds are, at least in part, mediated through the suppression of the JNK and p38 MAPK pathways. nih.gov While the precise interactions of this compound with all MAPK pathways are still under investigation, the existing evidence points towards a significant modulatory role.
Arachidonic Acid Cascade Modulation
The arachidonic acid (AA) cascade is a central pathway in the inflammatory process, leading to the production of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. semanticscholar.orgresearchgate.netyoutube.com This cascade is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. youtube.com
As discussed in previous sections, this compound and related phlorotannins can modulate this cascade at multiple points. By inhibiting the expression of COX-2 and potentially inhibiting LOX enzymes, this compound can reduce the synthesis of prostaglandins and leukotrienes, respectively. mdpi.comresearchgate.net This dual action on the key enzymatic pathways of the arachidonic acid cascade underscores the comprehensive nature of its anti-inflammatory properties. semanticscholar.orgnih.gov
Antimicrobial Mechanisms
This compound, a phlorotannin found in brown algae, has demonstrated notable antimicrobial properties. Its mechanisms of action are multifaceted, targeting key bacterial structures and processes.
Bacterial Membrane Disruption Modalities
A primary antimicrobial action of this compound involves the disruption of the bacterial cell membrane. benchchem.com This interaction leads to the compromising of the membrane's integrity, a critical component for bacterial survival. Unlike some antimicrobial agents that cause hemolysis, the membrane disruption by this compound has been observed to occur without damaging red blood cells, suggesting a degree of selectivity for bacterial membranes. benchchem.com The ability of antimicrobial compounds to disrupt bacterial membranes is a key mechanism for killing bacteria, as it can lead to the loss of the transmembrane potential and an influx of water, ultimately causing cell death. frontiersin.org For Gram-negative bacteria, this process involves the perturbation of both the outer and inner membranes. frontiersin.org The complex structure of the lipopolysaccharide (LPS) layer in Gram-negative bacteria presents a significant barrier, and the initial interaction is often mediated by electrostatic forces. frontiersin.org In contrast, Gram-positive bacteria lack this outer membrane but have a thick peptidoglycan layer. frontiersin.org
The bactericidal mechanism of this compound is attributed to this membrane disruption. benchchem.com This direct action on the physical structure of the bacteria is a rapid and effective means of killing pathogens. stfc.ac.uk
Inhibition of Microbial Growth and Virulence Factors
This compound has been shown to inhibit the growth of various bacteria. core.ac.uk Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria. For instance, a polyhydroxylated fucophlorethol from Fucus vesiculosus exhibited a bactericidal effect. researchgate.net The minimum inhibitory concentrations (MICs) of phlorotannins, including fucophlorethols, against methicillin-resistant Staphylococcus aureus (MRSA) have been reported to range from 32 to 64 μg/mL. mdpi.com
Beyond direct growth inhibition, this compound can also interfere with bacterial virulence factors. This includes the inhibition of biofilm formation and the production of enzymes and toxins that contribute to the pathogenicity of bacteria. frontiersin.orgnih.gov By targeting these virulence factors, this compound can reduce the ability of bacteria to cause disease, even at sub-inhibitory concentrations. frontiersin.org The inhibition of quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria, is another potential mechanism. nih.gov Disrupting these signaling pathways can prevent the coordinated expression of virulence genes and biofilm formation. mdpi.com
| Bacterial Strain | Observed Effect of this compound | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of growth (MIC: 32-64 μg/mL) | mdpi.com |
| Gram-positive and Gram-negative bacteria | Bactericidal activity | researchgate.net |
| Pseudomonas aeruginosa | Inhibition of virulence factor production and biofilm formation (inferred from general phlorotannin activity) | frontiersin.org |
Antiviral Interaction Mechanisms
The antiviral activity of this compound is an area of ongoing research. While specific mechanistic details are still being elucidated, its action is believed to involve interference with viral replication and entry into host cells. As a polyphenolic compound, it may interact with viral proteins or the host cell receptors they utilize for entry. drugbank.comdrugbank.com For enveloped viruses, disruption of the viral envelope, a lipid membrane, could be a possible mechanism, similar to its effect on bacterial membranes.
Neuroprotective Mechanisms
This compound has emerged as a compound of interest for its potential neuroprotective effects, which are attributed to its ability to counteract several pathological processes observed in neurodegenerative diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Enzyme Inhibition
A key mechanism underlying the neuroprotective potential of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). flinders.edu.auuc.pt These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the brain, a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.govnih.gov Extracts rich in fucophlorethols have demonstrated the ability to inhibit both AChE and BChE. benchchem.com Phlorotannins, as a class of compounds, have been shown to be effective inhibitors of these enzymes. uc.pt
| Enzyme | Inhibitory Action of this compound | Significance in Neuroprotection | Reference |
| Acetylcholinesterase (AChE) | Inhibition | Increases acetylcholine levels in the brain | benchchem.comflinders.edu.auuc.pt |
| Butyrylcholinesterase (BChE) | Inhibition | Increases acetylcholine levels in the brain | benchchem.comflinders.edu.auuc.pt |
Protection Against Oxidative Stress-Induced Neurotoxicity
This compound exhibits significant antioxidant activity, which plays a crucial role in its neuroprotective effects. benchchem.comjejunu.ac.kr It can protect neuronal cells from damage caused by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. plos.org Oxidative stress is a major contributor to the pathology of various neurodegenerative diseases. nih.gov
Studies have shown that this compound can protect neuronal cells against toxicity induced by agents like hydrogen peroxide (H₂O₂) and glutamate. flinders.edu.auplos.org It has been demonstrated to reduce intracellular ROS levels and improve cell viability in the face of oxidative insults. flinders.edu.au This protective effect is linked to its ability to scavenge free radicals and potentially modulate cellular antioxidant defense mechanisms. flinders.edu.aunih.gov For instance, phlorofucofuroeckol-A (PFFA), a related phlorotannin, has been shown to protect PC12 neuronal cells from oxidative stress-induced neurotoxicity. flinders.edu.au
| Neurotoxic Agent | Protective Effect of this compound | Underlying Mechanism | Reference |
| Hydrogen Peroxide (H₂O₂) | Increased cell viability, reduced ROS | Scavenging of reactive oxygen species | flinders.edu.au |
| Glutamate | Increased cell viability, reduced ROS | Attenuation of oxidative stress | plos.org |
| Amyloid β-peptide | Protection against neurotoxicity | Mitigation of oxidative stress | benchchem.com |
Amyloid Beta (Aβ) Aggregation Modulation
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. mdpi.com Research has explored the potential of various compounds to modulate this aggregation process. mdpi.comrsc.org Some studies have focused on how certain molecules can influence the aggregation and structural characteristics of Aβ fibrils. nih.govnih.gov The interaction between different forms of Aβ, such as post-translationally modified variants and wild-type Aβ, is also an area of investigation, as it may play a role in initiating Aβ deposition. nih.gov The microtubule-binding domain of the tau protein has been shown to directly interact with Aβ and alter its aggregation behavior, which in turn affects Aβ-associated toxicity. chemrxiv.org
Pre-clinical Anticancer Mechanisms
A key aspect of the anticancer potential of this compound lies in its ability to inhibit enzymes that are crucial in the process of carcinogenesis. mdpi.com By targeting these enzymes, this compound may interfere with the development and progression of cancer. ecancer.org
This compound has been shown to inhibit the activity of specific cytochrome P450 (CYP) isozymes, which are a group of enzymes involved in the metabolism of various substances, including carcinogens. mdpi.comnih.gov Inhibition of these enzymes can be a chemopreventive strategy, as it can prevent the activation of procarcinogens into their active, cancer-causing forms. nih.gov
Studies have demonstrated that fucophlorethols can inhibit the activity of CYP1A. nih.govresearchgate.net CYP1A enzymes are known to be involved in the metabolic activation of certain environmental and dietary carcinogens. mdpi.comnih.gov The inhibitory effect of fucophlorethols on CYP1A suggests a potential role in preventing the initiation of cancer. nih.govresearchgate.net For instance, some naturally occurring coumarins have been found to inhibit hepatic ethoxyresorufin O-dealkylase activity, a measure of CYP1A activity. caymanchem.com
Furthermore, this compound has been identified as an inhibitor of aromatase (Cyp19). mdpi.comnih.gov Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. wikipedia.orgnih.gov Since some breast cancers are hormone-dependent and their growth is stimulated by estrogens, inhibiting aromatase is a validated therapeutic strategy for these types of cancers. wikipedia.orgnih.gov The ability of this compound to inhibit aromatase suggests its potential as a natural compound for interventions in estrogen-dependent malignancies. mdpi.comnih.gov
The table below summarizes the inhibitory activity of this compound and related compounds on CYP1A and Aromatase.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Source |
| Fucotriphlorethol A | CYP1A | 17.9 | nih.gov |
| Trifucodiphlorethol A | CYP1A | 33 | nih.gov |
| Trifucotriphlorethol A | CYP1A | 25.1 | nih.gov |
| Fucotriphlorethol A | Aromatase (Cyp19) | 1.2 | nih.gov |
| Trifucodiphlorethol A | Aromatase (Cyp19) | 5.6 | nih.gov |
| Trifucotriphlorethol A | Aromatase (Cyp19) | 2.4 | nih.gov |
Pre-clinical studies have demonstrated that this compound and other related phlorotannins can inhibit the growth of various cancer cell lines. researchgate.netfrontiersin.org This inhibition of cellular proliferation is a key aspect of their potential anticancer activity. nih.govoncotarget.com
The anticancer effects of this compound are mediated through its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer. foodandnutritionjournal.orgmdpi.comnih.gov These pathways control fundamental cellular processes such as cell survival, proliferation, and death. researchgate.net
This compound influences programmed cell death (PCD) pathways to exert its anticancer effects. frontiersin.orgnih.gov Apoptosis, a major form of PCD, is intricately regulated by a network of signaling molecules. mdpi.comnih.gov This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. mdpi.com
Dysregulation of apoptotic pathways is a hallmark of cancer, allowing cancer cells to evade cell death and continue to proliferate. aging-us.com Natural compounds like this compound can restore the normal apoptotic function by targeting key components of these pathways. nih.gov For instance, some natural products have been shown to induce apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. mdpi.com The modulation of these pathways ultimately leads to the selective elimination of cancer cells. nih.govnih.gov
Modulation of Cancer-Related Signaling Pathways
Anti-proliferation Signaling
This compound, a phlorotannin found in brown algae, has demonstrated potential anti-proliferative effects in pre-clinical research. Phlorotannins, in general, have been noted for their anti-proliferative activities. researchgate.net Studies on extracts rich in fucophlorethols have shown inhibition of cancer cell growth. For instance, a phlorotannin extract from Fucus spiralis, which is particularly abundant in fucophlorethols, was found to inhibit the activity of hyaluronidase, an enzyme often overexpressed in certain cancers. mdpi.com
While direct studies on the specific anti-proliferation signaling pathways of isolated this compound are still emerging, the broader class of phlorotannins, including compounds from Fucus vesiculosus, have been investigated for their cytotoxic properties. nih.gov Research on phlorotannin-rich extracts from this species has indicated that they can induce cell death in gastrointestinal tumor cell lines through mechanisms involving both apoptosis and necrosis. nih.gov For example, a specific fraction (F5) from a F. vesiculosus extract was found to be highly active against both Caco-2 colorectal and MKN-28 gastric cancer cells. nih.gov The anti-proliferative activity of some phlorotannins has been linked to the induction of apoptosis via the activation of key signaling proteins like p53, Bax, caspase-3, and caspase-9, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov
Anti-angiogenic Factor Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, modulated by a balance of pro- and anti-angiogenic factors. frontiersin.org Pre-clinical studies suggest that various natural compounds can modulate this process. While specific data on this compound's direct modulation of anti-angiogenic factors is limited, related compounds and extracts from brown algae have shown promise in this area.
The broader class of phlorotannins has been associated with anti-angiogenic properties. For instance, fucoidan, another compound found in brown algae, has demonstrated anti-angiogenic activities. ipb.pt The modulation of angiogenesis involves a complex interplay of various factors. Pro-angiogenic factors such as vascular endothelial growth factor (VEGF), placenta growth factor (PlGF), and basic fibroblast growth factor (bFGF) can be targeted to inhibit blood vessel formation. nih.govnih.gov Conversely, enhancing the levels or activity of anti-angiogenic factors is another therapeutic strategy.
Broader Enzyme Inhibition Studies
This compound and related phlorotannins have been the subject of various enzyme inhibition studies, revealing their potential to interact with and modulate the activity of several key enzymes. These studies highlight the broad-spectrum inhibitory capacity of these algal phenols.
Phlorotannins, including fucophlorethols, have been identified as inhibitors of cytochrome P450 enzymes. benchchem.com Specifically, compounds isolated from Fucus vesiculosus, such as trifucodiphlorethol A and fucotriphlorethol A, have been shown to inhibit cytochrome P450 1A (CYP1A) activity. nih.govresearchgate.net Furthermore, these compounds also demonstrated potent inhibition of aromatase (Cyp19), an enzyme involved in estrogen biosynthesis and implicated in certain cancers. nih.govresearchgate.net The IC50 values for aromatase inhibition were found to be in the range of 1.2-5.6 µg/ml. nih.govresearchgate.net
Carbohydrate Metabolism Enzyme Inhibition (α-Amylase, α-Glucosidase)
This compound has been shown to inhibit key enzymes involved in carbohydrate metabolism, namely α-amylase and α-glucosidase. benchchem.com These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, and their inhibition can help manage postprandial hyperglycemia. mdpi.com
The inhibitory action of phlorotannin-rich extracts from Fucaceae algae against α-glucosidase has been well-documented. mdpi.com The efficacy of these extracts can be influenced by factors such as the harvesting season of the algae, which correlates with the phlorotannin concentration. mdpi.com Studies have also demonstrated a synergistic inhibitory effect when a purified phlorotannin-rich fraction from Ascophyllum nodosum was combined with acarbose, a known anti-diabetic drug. mdpi.com This suggests that this compound and related compounds could potentially be used to reduce the required concentration of conventional enzyme inhibitors. mdpi.com
Table 1: Inhibition of Carbohydrate Metabolism Enzymes by Phlorotannin-Rich Extracts
| Enzyme | Source of Phlorotannin | Observed Effect |
| α-Glucosidase | Ascophyllum nodosum | Strong inhibitory activity, influenced by harvesting season. mdpi.com |
| α-Amylase & α-Glucosidase | Ascophyllum nodosum | Synergistic inhibition when combined with acarbose. mdpi.com |
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.net The inhibition of tyrosinase is a target for developing agents for hyperpigmentation and in the food industry to prevent browning. nih.govmdpi.com this compound and other phlorotannins have been investigated as potential tyrosinase inhibitors.
The mechanism of tyrosinase inhibition by phenolic compounds often involves their ability to chelate the copper ions in the active site of the enzyme. nih.gov This interaction can be competitive, where the inhibitor binds to the free enzyme and prevents the substrate from binding. nih.gov The inhibitory activity of phlorotannins against tyrosinase is influenced by their molecular structure. researchgate.net For example, a study on phlorotannins from the brown alga Colpomenia bullosa found that triphlorethol C was a more potent tyrosinase inhibitor than its isomer, fucophlorethol C. researchgate.net This highlights the importance of the specific arrangement of phloroglucinol units in determining the inhibitory potency. The inhibition is reversible and can be of a mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org
Table 2: Tyrosinase Inhibition by Phlorotannins
| Phlorotannin | Source | Potency |
| Triphlorethol C | Colpomenia bullosa | Most potent among isolated phlorotannins in one study. researchgate.net |
| Fucophlorethol C | Colpomenia bullosa | Weakest inhibitory activity among the isomers studied. researchgate.net |
Structure Activity Relationship Sar Studies of Fucophlorethol a and Its Analogs
Influence of Hydroxyl Group Number and Position on Biological Potency
The presence and arrangement of hydroxyl (-OH) groups on the phloroglucinol (B13840) units are critical determinants of phlorotannin bioactivity. Hydroxyl groups are known to contribute significantly to the antioxidant capacity of phlorotannins by acting as radical scavengers and participating in hydrogen bonding tandfonline.commdpi.comnih.gov. Studies suggest that an increased number of hydroxyl groups generally enhances antioxidant activity, as these groups can readily donate hydrogen atoms to neutralize free radicals mdpi.comnih.gov. For instance, fuhalols, which are phlorethols with additional hydroxyl groups, exhibit distinct properties compared to their simpler phlorethol counterparts tandfonline.com. While specific SAR data directly manipulating Fucophlorethol A's hydroxyl groups are limited in the reviewed literature, general trends observed in phlorotannins indicate that the substitution pattern and availability of these groups play a crucial role in their interaction with biological targets, such as enzymes or cellular signaling pathways mdpi.comnih.gov. The precise positioning of hydroxyl groups can influence their accessibility for hydrogen bonding, thereby affecting potency in enzyme inhibition, such as α-amylase or α-glucosidase tandfonline.com.
| Compound Class/Example | Key Structural Feature (Hydroxyl Groups) | Biological Activity Studied | Observed Impact on Potency | Citation(s) |
| Phlorotannins (General) | Increased number of -OH groups | Antioxidant activity | Generally enhances potency | tandfonline.commdpi.comnih.gov |
| Fuhalols vs. Phlorethols | Fuhalols possess additional -OH groups | Antioxidant/Enzyme activity | Differences observed | tandfonline.commdpi.com |
| Phlorotannins (General) | Specific substitution pattern of -OH groups | Antioxidant activity | Dependent on structure | mdpi.comnih.gov |
| Phlorotannin Type/Example | Degree of Polymerization (DP) / Molecular Size | Biological Activity Studied | Observed Impact on Potency | Citation(s) |
| Phlorotannins (General) | Low molecular weight / Moderate DP | Antioxidant activity | Generally higher potency | researchgate.netnih.govnih.gov |
| Phlorotannins (General) | High molecular weight / High DP | Antioxidant activity | Decreased potency (potential shielding effects) | nih.govnih.gov |
| Phlorotannins (General) | 8–18 kDa range | Antioxidant activity | Highest observed activity | nih.gov |
| This compound | Oligomeric (e.g., trimer, hexamer) | Various (e.g., antioxidant) | Contributes to observed bioactivities | uit.nomdpi.comresearchgate.net |
| Phlorotannins (General) | High DP vs. low DP | Antioxidant activity | Complex relationship, depends on overall structure | researchgate.netnih.govnih.gov |
Role of Inter-Monomeric Linkages (Aryl-Aryl, Ether) in Functional Diversity
The diverse biological activities of phlorotannins are intrinsically linked to the types of linkages connecting the phloroglucinol monomer units. These linkages, primarily aryl-ether (C-O-C) and aryl-aryl (C-C) bonds, as well as dibenzodioxin moieties, define the subclasses of phlorotannins such as phlorethols, fucols, fucophlorethols, and eckols tandfonline.comfrontiersin.orgmdpi.comuminho.ptmdpi-res.comnih.govuit.noresearchgate.netdokumen.pub. This compound, for instance, is classified as a fucophlorethol, indicating it contains both ether and phenyl linkages mdpi-res.comnih.govuit.nomdpi.commdpi.comresearchgate.net.
Research suggests that the nature of these linkages significantly impacts phlorotannin properties. For example, aryl-ether linkages are common in phlorethols and fuhalols, while aryl-aryl linkages characterize fucols tandfonline.commdpi.comuminho.ptmdpi-res.comnih.govuit.noresearchgate.net. Studies on synthetic analogs indicate that the type of linkage can be crucial for specific activities; for instance, polymethylated diphenyl ethers (phloroethols) showed more promising antifungal activity, suggesting that the C-O-C bond is important, whereas C-C bonds (fucols) were detrimental to this activity nih.gov. Furthermore, the presence of ether bonds, dibenzodioxin moieties, and dibenzofuran (B1670420) elements linking phloroglucinol units has been theorized to contribute to the potent and self-stable antioxidant ability of phlorotannins like eckol (B1671088) and dieckol (B191000) frontiersin.org. The specific arrangement and combination of these linkages in this compound contribute to its unique chemical profile and biological functions.
| Phlorotannin Class | Primary Linkage Type(s) | Example Compounds | Biological Activity Relevance | Citation(s) |
| Phlorethols | Aryl-ether (C-O-C) | Diphlorethol | Antioxidant, Antifungal | tandfonline.commdpi.comnih.govuit.noresearchgate.net |
| Fucols | Aryl-aryl (C-C) | Difucol | Less potent in some activities | tandfonline.commdpi.comnih.govuit.noresearchgate.net |
| Fucophlorethols | Ether and Phenyl (C-O-C, C-C) | This compound | Diverse activities | tandfonline.commdpi-res.comnih.govuit.nomdpi.commdpi.comresearchgate.net |
| Eckols | Dibenzodioxin | Eckol | Antioxidant, Neuroprotective | tandfonline.comfrontiersin.orgmdpi.commdpi-res.comnih.govuit.noresearchgate.net |
| Fuhalols | Aryl-ether (C-O-C) with additional -OH | Bifuhalol | Differences from phlorethols | tandfonline.commdpi.commdpi.comnih.govuit.noresearchgate.net |
Challenges and Future Research Directions for Fucophlorethol a
Addressing Bioactivity Variability Across Different Research Studies
The chemical profile and concentration of phlorotannins, including Fucophlorethol A, in brown algae are not static. mdpi.com They are influenced by a multitude of environmental and physiological factors, such as the specific species of algae, geographical location, season of harvest, water salinity, light intensity, and nutrient availability. mdpi.comnih.govmdpi.com For instance, the phenolic content of Ascophyllum nodosum and Fucus vesiculosus has been observed to increase with higher salinity. nih.govmdpi.com Seasonal variations also play a critical role, with phlorotannin accumulation in some species being highest during the summer months. nih.gov
Furthermore, the methods used for extraction and purification can significantly alter the composition and subsequent bioactivity of the final product. nih.gov Factors such as the type of solvent used (e.g., acetone (B3395972), ethanol (B145695), methanol), extraction temperature, and duration can lead to different yields and profiles of extracted compounds. nih.gov This lack of uniformity in source material and processing makes it difficult to attribute observed biological effects to specific compounds with certainty and hinders the reproducibility of research outcomes.
| Factor Category | Specific Factor | Description of Impact | Source |
|---|---|---|---|
| Environmental | Geographic Location & Salinity | Phenolic content in algae can increase with higher water salinity and varies by location. | nih.govmdpi.com |
| Environmental | Season & Light Intensity | Phlorotannin levels can fluctuate seasonally, often peaking in summer, and are influenced by light exposure. | nih.gov |
| Biological | Algae Species & Age | Different species of brown algae produce varying types and amounts of phlorotannins; content can also change with the age of the algae. | mdpi.comnih.gov |
| Methodological | Extraction Solvent & Temperature | The choice of solvent (e.g., aqueous acetone vs. ethanol) and temperature can selectively extract different compounds, affecting the final extract's bioactivity. | nih.govnih.gov |
| Methodological | Purification Techniques | The methods used to isolate this compound from crude extracts can influence the purity and structural integrity of the final compound. | matilda.science |
Development of Standardized Research Protocols for Comparative Analysis
The variability in bioactivity underscores an urgent need for the development and adoption of standardized research protocols. researchgate.net Without a common framework for extraction, purification, and quantification, comparing results between laboratories is exceedingly difficult. mdpi.com Currently, a wide array of techniques is employed, each with its own biases.
For instance, the quantification of total phlorotannin content is often performed using non-specific colorimetric assays like the Folin-Ciocalteu method, which can react with other non-phenolic compounds, potentially leading to overestimation. mdpi.comnih.gov More specific methods, such as the 2,4-dimethoxybenzaldehyde (B23906) (DMBA) assay, have been developed, but their reactivity can depend on the specific structure of the phlorotannins present. nih.gov Advanced analytical techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer a more precise way to quantify polyphenols but are not yet universally applied. nih.gov Establishing standardized protocols for these analytical methods is crucial for ensuring that data is both accurate and comparable across studies. This would involve consensus on reference standards, extraction procedures, and analytical parameters to create a reliable foundation for future research. researchgate.net
Elucidation of Novel Molecular Targets and Interaction Mechanisms
While research has identified several biological activities of fucophlorethols, a deeper understanding of their specific molecular targets and mechanisms of action is required. Fucophlorethol C, a closely related compound, has been identified as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in inflammatory pathways. tandfonline.comresearchgate.netnih.gov This suggests that this compound may also interact with key enzymes in inflammatory cascades. Other studies on phlorotannins have demonstrated inhibitory effects on cyclooxygenase (COX) and cytochrome P450 enzymes. nih.govresearchgate.net
Future research should aim to move beyond broad activity screening to pinpoint the precise molecular interactions of this compound. This includes identifying specific protein binding sites and elucidating how the compound modulates critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to inflammation and cell proliferation. mdpi.comresearchgate.net Uncovering these mechanisms will be essential for understanding the compound's therapeutic potential and for the rational design of future studies.
| Molecular Target | Class | Observed/Potential Effect | Source |
|---|---|---|---|
| Lipoxygenase (LOX) | Enzyme | Inhibition, leading to anti-inflammatory effects. | tandfonline.comresearchgate.netwhiterose.ac.uk |
| Cyclooxygenase (COX) | Enzyme | Inhibition, contributing to anti-inflammatory activity. | researchgate.net |
| Cytochrome P450 Enzymes (e.g., Cyp1A, Cyp19) | Enzyme | Inhibition, suggesting potential in chemoprevention. | nih.gov |
| NF-κB Pathway | Signaling Pathway | Inhibition, leading to reduced expression of inflammatory mediators. | mdpi.com |
| MAPK Pathway | Signaling Pathway | Modulation, affecting cell proliferation and differentiation. | mdpi.com |
Exploration of Synergistic Bioactivities with Other Compounds in vitro
An exciting avenue for future research is the investigation of this compound in combination with other bioactive compounds. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, could enhance therapeutic efficacy and potentially reduce the required dosages of conventional drugs. nih.gov
Studies on other phlorotannins have already demonstrated the potential of this approach. For example, the phlorotannin dieckol (B191000) has been shown to potentiate the antitumor activity of the chemotherapy drug cisplatin (B142131) while protecting normal kidney cells from its toxic effects. mdpi.com Similarly, synergistic antibacterial effects have been observed when combining phlorotannins with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus and with other antibiotics against the Listeria genus. nih.govtandfonline.com Given these precedents, in vitro studies should be designed to explore the synergistic potential of this compound with a range of compounds, including conventional anticancer drugs, antibiotics, and other natural polyphenols. mdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and characterizing Fucophlorethol A in marine algae extracts?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D (HSQC, HMBC) techniques, is critical for structural elucidation. For example, Cérantola et al. used HSQC/HMBC to confirm fucophlorethol structures in Fucus spiralis extracts . High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) complements NMR by detecting low-abundance derivatives, as demonstrated in Ulva rigida studies . Prioritize solvent systems like ethyl acetate or methanol for extraction, as these maximize phenolic recovery .
Q. How can researchers design experiments to assess this compound’s in vitro bioactivity (e.g., antioxidant or enzyme inhibition)?
- Methodological Answer : Use standardized enzyme inhibition assays (e.g., α-amylase/glucosidase for antidiabetic potential) with purified extracts. Lopes et al. (2019) linked bioactivity to molecular weight, showing lower-weight fucophlorethols exhibit stronger inhibition . Include positive controls (e.g., acarbose) and quantify activity via IC₅₀ values. For antioxidant assays, employ DPPH/ABTS radical scavenging tests and correlate results with total phenolic content (TPC) using Folin-Ciocalteu reagent .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Discrepancies often arise from structural variability (e.g., methylation, polymerization) and extraction methods. Conduct comparative studies using identical algal species, solvents, and assay protocols. For example, ethyl acetate extracts of Ulva rigida showed higher TPC (782.93 mg GAE/g) and radical scavenging (IC₅₀ = 0.18 µg/mL) than methanol extracts . Apply systematic reviews to evaluate confounding variables, such as algal growth conditions or seasonal variations .
Q. How can researchers optimize synthetic pathways for this compound derivatives with enhanced stability or bioactivity?
- Methodological Answer : Use vanadium tetrachloride (VCl₄) in carbon tetrachloride (CCl₄) for selective methylation, as demonstrated in the synthesis of fucophlorethol octamethyl ether . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. For stability testing, employ accelerated degradation studies under varying pH/temperature conditions and analyze degradation products via LC-MS .
Q. What criteria should guide the selection of in vivo models to study this compound’s pharmacokinetics or toxicity?
- Methodological Answer : Prioritize models with metabolic similarities to humans (e.g., zebrafish for bioavailability studies or murine models for chronic toxicity). Ensure adherence to ethical guidelines, such as IRB approvals for vertebrate studies . Measure plasma half-life, tissue distribution, and metabolite profiles using LC-MS/MS. For neuroprotective or anti-inflammatory studies, use LPS-induced inflammation models and quantify cytokine levels via ELISA .
Data Contradiction and Validation
Q. How should researchers address variability in phlorotannin quantification methods across studies?
- Methodological Answer : Standardize protocols using reference compounds (e.g., phloroglucinol for calibration) and validate via inter-laboratory comparisons. Discrepancies in TPC measurements often stem from solvent polarity; use a unified extraction protocol (e.g., 70% ethanol, 40°C) . For NMR-based quantification, integrate peaks from isolated protons (e.g., aromatic regions) and cross-validate with UV-spectrophotometry .
Tables for Key Methodological Reference
Guidance for Peer Review and Replication
Q. How can researchers ensure methodological transparency for replication studies?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to document protocols . Report instrument parameters (e.g., NMR frequency, LC gradient), statistical thresholds (e.g., p < 0.05), and raw data repositories. For synthetic studies, disclose catalyst purity (e.g., VCl₄ ≥ 98%) and reaction yields . Use platforms like Zenodo to share spectra/chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
